3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Overview
Description
3-(3-(Trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H11F3O and a molecular weight of 204.19 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields of scientific research, particularly in life sciences .
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)propan-1-ol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been found to exert various effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol typically involves the reduction of 3-(3-(Trifluoromethyl)phenyl)propionic acid . This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding acid or ester derivatives . This method is preferred due to its efficiency and scalability. The reaction conditions typically include elevated temperatures and pressures, along with the use of a suitable catalyst such as palladium on carbon (Pd/C) .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)propan-1-ol undergoes various types of chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylacetone
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)cinnamic acid[5][5]
Uniqueness
3-(3-(Trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s metabolic stability and lipophilicity, while the hydroxyl group allows for further chemical modifications[5][5]. This combination makes it a versatile compound for various applications in research and industry[5][5].
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKQVIMGVVIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595957 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78573-45-2 | |
Record name | 3-(Trifluoromethyl)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78573-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in the synthesis of Cinacalcet hydrochloride?
A1: this compound serves as a crucial intermediate in the synthesis of Cinacalcet hydrochloride. The research paper describes a novel method for preparing Cinacalcet hydrochloride, where this compound is reacted with various reagents to produce 3-[3-(trifluoromethyl) phenyl]propionaldehyde. [] This aldehyde then undergoes reductive amination with (R)-(1-napthylethylamine) to yield Cinacalcet hydrochloride.
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